Scientific Field: Industrial Chemistry
Summary of the Application: 4,4’-Dimethoxydiphenylamine is a diphenylamine derivative used as a chemical additive for cured rubber . It enhances the properties of the rubber, making it more durable and resistant to environmental factors.
Methods of Application: The compound is mixed with the rubber during the curing process. The exact quantity and method of mixing depend on the type of rubber and the desired properties.
Results or Outcomes: The addition of 4,4’-Dimethoxydiphenylamine improves the properties of the rubber, making it more durable and resistant to environmental factors .
Scientific Field: Photovoltaics
Summary of the Application: 4,4’-Dimethoxydiphenylamine is used in the synthesis of amine electron donating groups in organic donor-bridge-acceptor dyads in Dye Sensitized Solar Cells (DSSC) . It acts as an electron donor, enhancing the efficiency of the solar cells.
Methods of Application: The compound is used in the synthesis of the dye used in the solar cells. It is mixed with other compounds to form the dye, which is then applied to the surface of the solar cells.
Results or Outcomes: The use of 4,4’-Dimethoxydiphenylamine in the synthesis of the dye improves the efficiency of the solar cells . It increases the degree of non-linearity and transparency, leading to higher performance photonic devices .
Scientific Field: Material Science
Summary of the Application: 4,4’-Dimethoxydiphenylamine is used in the preparation of dimethyldiphenylamino functionalized carbazoles . These are electronically active materials which can potentially be used in the development of optoelectronic devices .
Methods of Application: The compound is used in the synthesis of the electronically active materials. It is mixed with other compounds to form the desired material.
Results or Outcomes: The use of 4,4’-Dimethoxydiphenylamine in the synthesis of the electronically active materials leads to the development of optoelectronic devices .
Summary of the Application: 4,4’-Dimethoxydiphenylamine can be used as a hole transporting material in the synthesis of 4,4’-dimethoxydiphenylamine-substituted 9,9’-bifluorenylidene . This compound has a power efficiency of 18% and may be used in combination with an electron transporting layer in the fabrication of polymeric solar cells .
4,4'-Dimethoxydiphenylamine is an organic compound with the chemical formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol. It is classified as a diphenylamine derivative, characterized by the presence of two methoxy groups (-OCH₃) attached to the para positions of the diphenylamine structure. The compound is recognized by its CAS number 101-70-2 and EC number 202-968-1. It appears as a solid that is typically yellowish in color and has limited solubility in water, making it more soluble in organic solvents .
DMPA's mechanism of action depends on the specific application. In DSSC dyads, the electron-donating nature of the amine group allows for efficient electron transfer from the donor to the acceptor molecule, enhancing the light-to-electricity conversion efficiency []. In NLO materials, the delocalized electron cloud within the molecule is responsible for the nonlinear optical response [].
Several synthetic routes can be employed to produce 4,4'-Dimethoxydiphenylamine:
4,4'-Dimethoxydiphenylamine is primarily used in:
Several compounds are structurally similar to 4,4'-Dimethoxydiphenylamine. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Diphenylamine | C₁₂H₁₅N | Basic structure without methoxy groups |
4-Methoxydiphenylamine | C₁₃H₁₅NO | Contains one methoxy group at the para position |
N,N-Dimethyl-4-aminoaniline | C₁₄H₁₈N₂ | Contains dimethyl substitution instead of methoxy |
4-Aminodiphenylmethanol | C₁₄H₁₅NO | Hydroxymethyl substitution instead of methoxy |
The uniqueness of 4,4'-Dimethoxydiphenylamine lies in its dual methoxy substitutions at the para positions, which enhance its stability and solubility characteristics compared to other similar compounds. This structural feature contributes to its specific applications in rubber manufacturing and dye synthesis .
Irritant;Health Hazard